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Compound of Interest

bis(N-methylimidazole-2-
Compound Name:
yl)methane

Cat. No.: B050203

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis, properties, and diverse
applications of bis(N-methylimidazole-2-yl)methane and its derivatives. This class of
compounds, characterized by two N-methylimidazole rings linked by a methylene bridge,
serves as versatile ligands in coordination chemistry, leading to applications in catalysis and
materials science. Furthermore, modifications of the core structure have yielded derivatives
with promising biological activities, including anticancer and antimicrobial properties.

Chemical Properties and Synthesis

bis(N-methylimidazole-2-yl)methane is a bidentate N,N'-donor ligand that readily coordinates
with a variety of transition metals.[1] The flexible methylene bridge allows the two imidazole
rings to chelate a single metal center or bridge two metal ions.[1]

Table 1: Physicochemical Properties of bis(N-methylimidazole-2-yl)methane
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Property Value Reference
Molecular Formula CoH12Na4 [2]
Molecular Weight 176.22 g/mol [2]
CAS Number 124225-99-6 [2]
Topological Polar Surface Area  35.6 A2 [2]
XLogP3 0.1 (2]

Experimental Protocol: Synthesis of bis(1-methyl-1H-
imidazol-2-yl)methane

This protocol is based on the alkylation of N-methylimidazole with a dihalomethane, a common
and effective method for creating the methylene bridge.[1]

Materials:

N-methylimidazole

e Dichloromethane (CH2Cl2)

¢ Dimethyl sulfoxide (DMSO)

o Diethyl ether

e Round-bottom flask

o Reflux condenser

Magnetic stirrer with heating plate
Procedure:

o To a round-bottom flask, add N-methylimidazole and an excess of dichloromethane.
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o Add DMSO as a polar cosolvent (approximately 0.8 equivalents relative to the
dichloroalkane).

» Heat the reaction mixture to 70-110°C with vigorous stirring under a reflux condenser. The
use of DMSO helps to stabilize the Sn2 transition state and improve conversion rates.

» Monitor the reaction progress by TLC or NMR. The reaction may require several hours to
reach completion.

e Upon completion, allow the mixture to cool to room temperature. The product, a
bis(imidazolium) dichloride salt, will often precipitate out of the solution.

o Collect the precipitate by filtration and wash it with diethyl ether to remove any unreacted
starting materials and impurities.

e Dry the resulting solid under vacuum to yield the bis(imidazolium) dichloride salt.

o For the neutral bis(N-methylimidazole-2-yl)methane, a subsequent deprotonation step with
a suitable base would be required.

Note: This procedure is for the synthesis of the corresponding bis(imidazolium) salt, which is a
common precursor to the neutral ligand and its metal complexes.

Applications in Catalysis

Metal complexes of bis(N-methylimidazole-2-yl)methane and its derivatives are effective
catalysts for a range of organic transformations. The electronic and steric properties of the
ligand can be tuned by modifying the imidazole rings or the bridging unit to optimize catalytic
activity.

One notable application is in oxidation reactions. For instance, iron(ll) complexes of
bis(imidazol-2-yl)methane and its N-methylated derivative can catalyze the oxidation of the
methylene bridge to a ketone using molecular oxygen as the oxidant.[1] These complexes also
show promise in the challenging field of alkane functionalization.[3]

Experimental Workflow: Catalytic Oxidation

Caption: Workflow for a typical catalytic oxidation reaction.
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Biological Applications: Anticancer and
Antimicrobial Agents

Derivatives of bis(imidazole)methane have garnered significant interest for their potential
therapeutic applications. The core structure can be modified to enhance biological activity and

selectivity.

Anticancer Activity

Bis-benzimidazole derivatives, which share a similar structural motif, have been shown to
exhibit anticancer properties by interfering with DNA topoisomerase 1.[4] Certain malonic acid
derivatives of bis-benzimidazoles were found to be cytotoxic against MCF7 (breast
adenocarcinoma) and A431 (skin epidermoid carcinoma) cell lines.[4] While specific data for
bis(N-methylimidazole-2-yl)methane is less reported in this context, related bis-imidazolium
ionic liquids have demonstrated potent anticancer activity against a range of cancer cell lines.

[5]

Table 2: In Vitro Anticancer Activity of Related bis-Imidazolium Derivatives

LCso

Compound Cell Line Glso (pg/mL) TGI (pg/mL) Reference
(ng/mL)

3e Various 1.0-1.82 1.09-4.79 2.74-59.5 [5]

39 Various 1.0-1.82 1.09-4.79 2.74 -59.5 [5]

3f Various 1.0-1.82 1.09 - 4.79 2.74 - 59.5 [5]

5-Fluorouracil ]

Various 1.0-1.82 1.09 - 4.79 2.74 - 59.5 [5]

(Control)

Glso: Growth Inhibition 50; TGI: Total Growth Inhibition; LCso: Lethal Concentration 50. Data
represents a range across multiple cell lines.

Signaling Pathway: DNA Topoisomerase | Inhibition

Caption: Inhibition of DNA Topoisomerase | by bis-benzimidazole derivatives.
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Antimicrobial Activity

Metal complexes of bis(imidazole) derivatives have been tested for their antimicrobial
properties. For example, thiosemicarbazone derivatives of bis(1H-imidazol-2-yl) methane and
their metal complexes with Pd(ll), Cu(ll), Hg(ll), and Cd(ll) have shown activity against various
bacteria and fungi.[3] In many cases, the metal complexes exhibit higher antibacterial activity
than the free ligand.[3]

Table 3: Antimicrobial Screening of a bis(imidazole) Derivative and its Metal Complexes

) ) Pd(l1) Cu(ll) Hg(ll) Cd()
Organism Ligand
Complex Complex Complex Complex

Streptococcu
S + ++ ++ + +
pneumoniae
Bacillus

+ ++ + + +
subtilis
Pseudomona
S aeruginosa
Escherichia

+ +

coli
Aspergillus

+ ++ ++ + +
fumigatus
Candida

+ ++ + + +
albicans

Activity indicated qualitatively: - (no activity), + (active), ++ (more active).

Protocol: In Vitro Anticancer Cell Viability Assay (MTT
Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of bis(N-
methylimidazole-2-yl)methane derivatives against cancer cell lines.
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Materials:

o Cancer cell lines (e.g., MCF-7, HelLa)

o Complete cell culture medium (e.g., DMEM with 10% FBS)
o 96-well cell culture plates

e Test compounds (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

¢ Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)
e Microplate reader
Procedure:

o Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well
in 100 pL of complete medium. Incubate for 24 hours at 37°C in a 5% CO: incubator to allow
for cell attachment.

o Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.
Remove the old medium from the plates and add 100 pL of the medium containing the test
compounds at various concentrations. Include a vehicle control (DMSO) and a positive
control (e.g., 5-Fluorouracil).

e Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO: incubator.

o MTT Addition: After incubation, add 20 uL of MTT solution to each well and incubate for
another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a
purple formazan precipitate.

e Solubilization: Carefully remove the medium and add 150 pL of solubilization buffer to each
well to dissolve the formazan crystals.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control. Plot the cell viability against the compound concentration and determine the
Glso (concentration that inhibits cell growth by 50%) using a suitable software.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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